N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a cyclopropyl group
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-22(2)21(25)15-23(18-11-7-4-8-12-18)20(24)14-17-13-19(17)16-9-5-3-6-10-16/h3-12,17,19H,13-15H2,1-2H3/t17-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPLBQJOQUQOP-HKUYNNGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)CC2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)C[C@@H]2C[C@H]2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine and appropriate coupling agents.
Acylation and final assembly: The final step involves the acylation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group may facilitate binding to receptors or enzymes, while the phenyl and cyclopropyl groups contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylamino group and have been studied for their photoinitiating properties.
N-(2-dimethylaminoethyl)-2-methylamino-acetamide: This compound has a similar structure and is used in various chemical applications.
Uniqueness
N-[2-(dimethylamino)-2-oxoethyl]-N-phenyl-2-[(1S,2R)-2-phenylcyclopropyl]acetamide is unique due to its combination of functional groups and the presence of a cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
